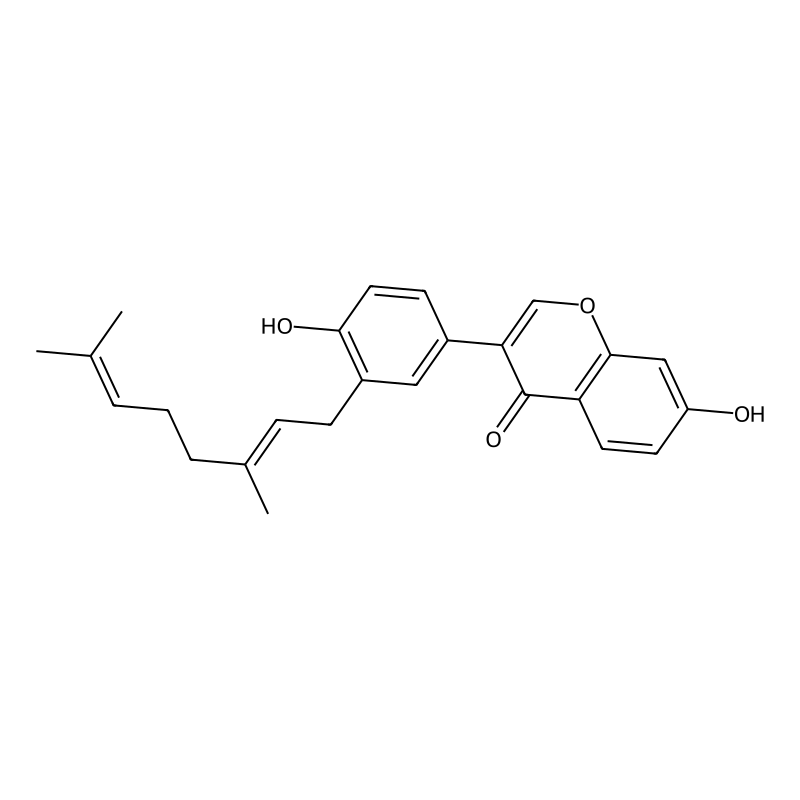

Corylifol A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

isolated from Psoralea corylifolia; structure in first source

Corylifol A (CAS 775351-88-7) is a highly bioactive prenylflavonoid isolated from Psoralea corylifolia. In procurement and material selection, it is primarily valued as a potent, naturally occurring inhibitor of specific metabolic enzymes and signaling pathways, most notably STAT3, human carboxylesterase 2 (hCE2), and UDP-glucuronosyltransferase 1A1 (UGT1A1) [1]. Unlike crude botanical extracts or more common structural analogs, Corylifol A provides sub-micromolar target engagement, making it a critical reference standard and precursor for advanced pharmacokinetic profiling, drug-drug interaction (DDI) modeling, and the development of targeted anti-inflammatory and muscle-protective therapeutics [2].

Research Fit

References

- [1] Lee SW, et al. Phenolic compounds isolated from Psoralea corylifolia inhibit IL-6-induced STAT3 activation. Planta Med. 2012 Jun;78(9):903-6.

- [2] Li YG, et al. Fructus Psoraleae contains natural compounds with potent inhibitory effects towards human carboxylesterase 2. Fitoterapia. 2015 Mar;101:99-106.

Substituting Corylifol A with crude Psoralea corylifolia extracts or more commonly procured isolates like bakuchiol or bavachin severely compromises experimental reproducibility and target affinity[1]. In rigorous in vitro assays, generic analogs exhibit a significant potency drop-off; for example, bakuchiol and bavachin require concentrations greater than 4.5 μM to inhibit STAT3 promoter activity, whereas Corylifol A achieves this at 0.81 μM [1]. Furthermore, utilizing crude mixtures introduces unpredictable off-target effects in metabolic screening, particularly confounding hCE2 and UGT1A1 inhibition data[2][3]. Buyers requiring precise, low-concentration pathway modulation must procure purified Corylifol A to ensure assay integrity and reliable pharmacokinetic modeling.

Substitution Risk

References

- [1] Lee SW, et al. Phenolic compounds isolated from Psoralea corylifolia inhibit IL-6-induced STAT3 activation. Planta Med. 2012 Jun;78(9):903-6.

- [2] Li YG, et al. Fructus Psoraleae contains natural compounds with potent inhibitory effects towards human carboxylesterase 2. Fitoterapia. 2015 Mar;101:99-106.

- [3] Wang X, et al. Identification and characterization of naturally occurring inhibitors against UDP-glucuronosyltransferase 1A1 in Fructus Psoraleae. Toxicol Appl Pharmacol. 2015 Nov 15;289(1):70-8.

STAT3 Inhibition Potency

In comparative bioassays targeting IL-6-induced STAT3 promoter activity in Hep3B cells, Corylifol A demonstrates significantly higher inhibitory potency than other Psoralea corylifolia isolates. While common procurement substitutes like bakuchiol and bavachin exhibit IC50 values of 4.57 μM and 4.89 μM respectively, Corylifol A achieves an IC50 of 0.81 μM [1].

| Evidence Dimension | IC50 for IL-6-induced STAT3 promoter activity |

| Target Compound Data | 0.81 ± 0.15 μM |

| Comparator Or Baseline | Bakuchiol (4.57 ± 0.45 μM) and Bavachin (4.89 ± 0.05 μM) |

| Quantified Difference | >5-fold higher potency for Corylifol A |

| Conditions | Hep3B cells, IL-6 induction |

Procuring Corylifol A over generic Psoralea isolates ensures maximum target engagement at lower concentrations for STAT3-directed anti-inflammatory drug development.

IC50 0.81 ± 0.15 µM

3.7-fold lower IC50

hCE2 Inhibition Affinity

Corylifol A is recognized as one of the most potent naturally occurring inhibitors of human carboxylesterase 2 (hCE2). Compared to the widely used baseline compound bakuchiol, which has a Ki of 3.89 μM, Corylifol A exhibits a highly potent Ki of 0.62 μM [1].

| Evidence Dimension | Inhibition constant (Ki) against hCE2 |

| Target Compound Data | Ki = 0.62 μM |

| Comparator Or Baseline | Bakuchiol (Ki = 3.89 μM) |

| Quantified Difference | ~6-fold stronger binding affinity |

| Conditions | In vitro hCE2 enzyme inhibition assay |

For researchers screening prodrug stability or esterase-mediated drug-drug interactions, Corylifol A provides a highly sensitive, low-concentration reference inhibitor.

IC50 ~21 µM

1.2-fold lower IC50

UGT1A1 Inhibition for Toxicity and DDI

In evaluating the potential for herbal-induced liver injury and bilirubin metabolism disruption, Corylifol A acts as a strong inhibitor of UDP-glucuronosyltransferase 1A1 (UGT1A1). While related flavonoids like neobavaisoflavone and isobavachalcone show moderate inhibition (Ki = 1.61 to 9.86 μM), Corylifol A demonstrates strong inhibition with a Ki < 1.0 μM (specifically 0.79 μM) [1].

| Evidence Dimension | UGT1A1 inhibition constant (Ki) |

| Target Compound Data | Ki = 0.79 μM (< 1.0 μM) |

| Comparator Or Baseline | Neobavaisoflavone / Isobavachalcone (Ki = 1.61 - 9.86 μM) |

| Quantified Difference | Up to 10-fold stronger inhibition of UGT1A1 |

| Conditions | Human liver microsomes (HLM) using UGT1A1 fluorescent probes |

Corylifol A is an essential positive control for in vitro UGT1A1 toxicity screening and modeling hyperbilirubinemia risk in drug development.

Hep3B: 13.5 µg/mL (IC50)

MyoD Transactivation in Muscle Atrophy

Among eight compounds isolated from P. corylifolia, Corylifol A exhibited the strongest transactivation of MyoD, a critical myogenic marker. In dexamethasone-induced C2C12 myotube atrophy models, Corylifol A uniquely rescued myosin heavy chain (MHC) expression and reduced muscle-specific ubiquitin-E3 ligases more effectively than baseline extracts, operating efficiently at nanomolar concentrations (100 nM) [1].

| Evidence Dimension | MyoD transactivation and myotube protection |

| Target Compound Data | Highest MyoD transactivation; effective at 100 nM |

| Comparator Or Baseline | Other 7 P. corylifolia isolates (including Bakuchiol) |

| Quantified Difference | Ranked #1 out of 8 isolates for myogenic potential |

| Conditions | C2C12 mouse skeletal myoblasts, dexamethasone-induced atrophy (1 μM) |

Buyers developing therapeutics for cancer cachexia or sarcopenia should prioritize Corylifol A over standard Bakuchiol due to its superior, targeted anabolic pathway activation.

STAT3-Targeted Anti-Inflammatory Drug Discovery

Due to its sub-micromolar IC50 against IL-6-induced STAT3 activation, Corylifol A is the ideal lead compound or reference standard for developing targeted therapies for inflammatory diseases and specific cancers[1].

In Vitro Pharmacokinetic & DDI Screening

With its potent Ki values against hCE2 and UGT1A1, Corylifol A is a critical reagent for ADME-Tox laboratories evaluating esterase-mediated prodrug cleavage or glucuronidation-linked hepatotoxicity [2].

Muscle Wasting and Cachexia Therapeutic Models

Because it demonstrates the strongest MyoD transactivation among its class, Corylifol A is the preferred bioactive for in vitro models of sarcopenia, dexamethasone-induced atrophy, and cancer cachexia [3].

Application Fit Matrix

References

- [1] Lee SW, et al. Phenolic compounds isolated from Psoralea corylifolia inhibit IL-6-induced STAT3 activation. Planta Med. 2012 Jun;78(9):903-6.

- [2] Li YG, et al. Fructus Psoraleae contains natural compounds with potent inhibitory effects towards human carboxylesterase 2. Fitoterapia. 2015 Mar;101:99-106.

- [3] Lim H, et al. Corylifol A from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy. Int J Mol Sci. 2020 Feb 25;21(5):1571.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types